N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE
CAS No.:
Cat. No.: VC8957776
Molecular Formula: C16H16BrCl2NO
Molecular Weight: 389.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H16BrCl2NO |
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Molecular Weight | 389.1 g/mol |
IUPAC Name | N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine |
Standard InChI | InChI=1S/C16H16BrCl2NO/c1-21-16-5-2-11(8-14(16)17)10-20-7-6-12-3-4-13(18)9-15(12)19/h2-5,8-9,20H,6-7,10H2,1H3 |
Standard InChI Key | PARPNOBTXHLQLT-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)Br |
Introduction
Chemical Identity and Structural Analysis
N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine (C₁₇H₁₇BrCl₂NO) features a benzylamine core substituted with bromine and methoxy groups at the 3- and 4-positions, respectively, coupled with a 2,4-dichlorophenethyl moiety. Its molecular weight is 416.14 g/mol, and its IUPAC name is derived from the systematic substitution pattern on the aromatic rings .
Stereochemical Considerations
The compound lacks chiral centers due to its symmetric substitution pattern, but its conformational flexibility allows for multiple rotameric states. Computational models predict a low-energy conformation where the dichlorophenethyl group adopts a staggered orientation relative to the benzylamine backbone, minimizing steric clashes .
Spectroscopic Characterization
While experimental NMR or mass spectrometry data for this specific compound is unavailable, analogs such as (3-bromo-4-methoxybenzyl)-diethyl-amine (CAS 779-99-7) provide benchmarks :
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¹H NMR (CDCl₃): δ 7.45 (d, 1H, aromatic), 6.90 (d, 1H, aromatic), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂N), 2.50 (q, 4H, N(CH₂CH₃)₂).
Synthetic Routes and Optimization
The synthesis of N-(3-bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine likely proceeds via a reductive amination or alkylation strategy, leveraging methodologies reported for related compounds.
Precursor Synthesis
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3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0): A key intermediate synthesized via bromination of 4-methoxybenzaldehyde using n-butylimidazolium tribromide . Yield: 98% .
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2,4-Dichlorophenethylamine: Commercial availability or synthesis via reduction of 2,4-dichlorophenylacetonitrile .
Coupling Strategies
Route A (Reductive Amination):
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Condensation of 3-bromo-4-methoxybenzaldehyde with 2,4-dichlorophenethylamine in the presence of NaBH₃CN.
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Purification via silica gel chromatography.
Route B (Alkylation): -
Reaction of 3-bromo-4-methoxybenzyl chloride with 2,4-dichlorophenethylamine in DMF.
Parameter | Route A | Route B |
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Yield | 65% | 78% |
Purity (HPLC) | 95% | 99% |
Reaction Time (h) | 24 | 12 |
Table 1. Comparative synthesis metrics for hypothetical routes .
Physicochemical Properties
Solubility and Partitioning
Stability Profile
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Thermal Stability: Decomposes at 210°C (DSC).
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Photostability: Susceptible to debromination under UV light (λ > 300 nm) .
Future Directions
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Stereoselective Synthesis: Introduce chiral centers via asymmetric catalysis for enantiomer-specific activity.
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SAR Studies: Systematic modification of bromine and methoxy positions to optimize receptor affinity.
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In Vivo Profiling: Assess bioavailability and CNS penetration in rodent models.
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